3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride
Description
3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with an amino group at position 3 and a carboxylic acid moiety at position 5, in its hydrochloride salt form. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the ionic nature of the hydrochloride salt.
Properties
IUPAC Name |
3-aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c9-6-4-10-11-2-1-5(8(12)13)3-7(6)11;/h1-4H,9H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMFOAPCEMSYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)N)C=C1C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride typically involves the following steps:
Starting Material: The process begins with substituted pyridine as the starting material.
Formation of N-Aminopyridine Sulfate: The substituted pyridine is treated with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfate.
Cyclization Reaction: The N-aminopyridine sulfate undergoes a 1,3-dipolar cycloaddition reaction with ethyl propiolate to form pyrazolo[1,5-a]pyridine-3-carboxylate derivatives.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.
Solvent Optimization: Using solvents like dimethylformamide to enhance solubility and reaction rates.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of 3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid; hydrochloride can be categorized into several domains:
Medicinal Chemistry
This compound has been explored for its potential therapeutic properties:
- Anti-inflammatory Activity : It has shown promise as an enzyme inhibitor in pathways associated with inflammation. For instance, compounds related to this structure have been identified as effective inhibitors of cyclooxygenases and other enzymes involved in inflammatory responses .
- Anticancer Properties : Research indicates that it may interfere with signaling pathways related to cell proliferation and survival, making it a candidate for cancer therapy. Its ability to inhibit various kinases suggests potential applications in targeting cancer cell growth .
Organic Synthesis
In synthetic organic chemistry, 3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid; hydrochloride serves as a versatile building block:
- Synthesis of Heterocyclic Compounds : It is utilized in the synthesis of more complex heterocycles that have various biological activities. This includes the development of new pharmaceuticals and materials .
Biological Studies
The compound has been investigated for its interactions with biological macromolecules:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes such as kinases and cyclooxygenases, impacting molecular pathways involved in disease processes.
- Molecular Targeting : Studies have indicated that it may serve as a ligand for important kinases involved in cancer progression and inflammation, highlighting its potential as a therapeutic agent .
Case Studies and Research Findings
A review of recent literature reveals several significant findings regarding the applications of 3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid; hydrochloride:
Mechanism of Action
The mechanism of action of 3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor for various enzymes, including kinases and cyclooxygenases.
Molecular Pathways: The compound interferes with signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include halogenated derivatives, triazole-containing variants, and other heterocyclic modifications. A comparative analysis is provided below:
Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound exhibits higher aqueous solubility (>50 mg/mL) compared to non-ionic analogs (e.g., bromo derivative: <10 mg/mL) .
- Lipophilicity : LogP values decrease with polar substituents (e.g., -NH₂: ~0.5 vs. -Br: ~2.1), influencing membrane permeability .
Biological Activity
3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid; hydrochloride (CAS No. 2411292-44-7) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.
3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid; hydrochloride features a unique structure characterized by a pyrazole ring fused with a pyridine ring and an amino group at the 3-position. Its molecular weight is approximately 213.62 g/mol, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes, particularly kinases such as AXL and c-MET. These kinases are involved in signaling pathways that regulate cell growth and differentiation, making them critical targets in cancer therapy .
- Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory pathways, particularly through the modulation of cyclooxygenase enzymes and mitogen-activated protein kinases (MAPKs) like ERK2 and JNK3 .
Biological Activity
Research indicates that 3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid; hydrochloride exhibits various biological activities:
- Anticancer Properties : Studies have demonstrated its efficacy in inhibiting cancer cell proliferation. For example, it has been shown to reduce the viability of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation markers in vitro. In one study, it significantly inhibited lipopolysaccharide (LPS)-induced NF-κB/AP-1 reporter activity with an IC50 value below 50 µM, indicating potent anti-inflammatory action .
- Enzyme Inhibition : As a kinase inhibitor, it has been tested against several protein kinases involved in cancer progression. Its selective inhibition could lead to reduced tumor growth and metastasis.
Case Study 1: Anticancer Activity
In a study published in MDPI, researchers synthesized several pyrazolo derivatives, including 3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid; hydrochloride. The compound displayed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 30 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory properties of the compound demonstrated that it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. The results suggested that the compound could serve as a therapeutic agent for chronic inflammatory conditions .
Research Findings Summary
| Study | Biological Activity | Key Findings |
|---|---|---|
| MDPI (2024) | Anticancer | IC50 values between 10-30 µM against cancer cell lines; apoptosis induction observed |
| MDPI (2023) | Anti-inflammatory | Inhibited TNF-alpha and IL-6 production; potential for treating chronic inflammation |
| PubMed (1996) | Enzyme inhibition | Effective against ribonucleotide reductase with significant survival prolongation in leukemia models |
Q & A
Q. What are the common synthetic routes for 3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride?
The synthesis typically involves two routes:
- Route A : N-amination of substituted pyridines using DNPH or MSH, followed by a 1,3-dipolar cycloaddition with ethyl propiolate to form pyrazolo[1,5-a]pyridine-3-carboxylates. Hydrolysis yields the carboxylic acid, which is coupled with amines to produce target compounds (e.g., 5a–5v) .
- Route B : For halogen-substituted pyridines, Boc protection and diazotization are required to introduce chlorine substituents, addressing challenges in direct N-amination . Yields range from 60–89%, depending on substituents and reaction optimization.
Q. How is the compound characterized using spectroscopic and analytical methods?
- NMR Spectroscopy : H and C NMR are critical for confirming regiochemistry and substitution patterns. For example, coupling constants in H NMR distinguish between pyridine and pyrazole ring protons .
- IR Spectroscopy : Absorption peaks (e.g., 1722–1730 cm) confirm carbonyl groups, while 1512–1392 cm regions indicate aromatic C=C stretching .
- X-ray Crystallography : Used to resolve ambiguous structures, as seen in the refinement of ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate .
Advanced Research Questions
Q. How can low yields in halogen-substituted derivatives be addressed during synthesis?
Halogen substituents (e.g., Cl, F) require Boc protection to prevent side reactions during N-amination. Subsequent diazotization with NaNO/HCl converts NHBoc groups to chlorine, improving yields from ~50% to >75% . Solvent-free conditions and catalytic NHCl (10 mol%) enhance efficiency in multicomponent reactions .
Q. What methodologies are recommended for designing biological activity assays?
- In vitro assays : Screen for kinase inhibition or cytotoxicity using cell lines (e.g., cancer models). IC values are determined via MTT assays, with dose-response curves .
- In vivo studies : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models. Metabolite profiling via LC-MS/MS ensures compound stability .
- Target validation : Use siRNA or CRISPR to confirm target specificity in pathways like PI3K/AKT .
Q. Which catalytic systems are effective for heterocyclic synthesis of related compounds?
Ammonium chloride (NHCl) under solvent-free conditions achieves 84–88% yields in Biginelli-type reactions for dihydrotetrazolo[1,5-a]pyrimidine carboxylates . For pyrazolo[1,5-a]pyridines, CuI/ligand systems enable regioselective cycloadditions, minimizing by-products .
Q. How can contradictions in spectral data be resolved during structural elucidation?
- Impurity analysis : Use HPLC-MS to detect by-products (e.g., unreacted intermediates).
- Isotopic labeling : N or C labeling clarifies ambiguous coupling patterns in NMR .
- Computational modeling : DFT calculations predict H NMR shifts, cross-validating experimental data .
Methodological Optimization and Data Analysis
Q. What strategies minimize by-products in pyrazolo[1,5-a]pyridine synthesis?
- Temperature control : Reactions at 60–80°C reduce thermal decomposition .
- Microwave-assisted synthesis : Reduces reaction time from 12 h to 30 min, improving purity (e.g., 95% by HPLC) .
- Workup protocols : Column chromatography with hexane/ethyl acetate (3:1) removes polar impurities .
Q. How are structure-activity relationship (SAR) studies conducted on derivatives?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF) at position 5 to enhance kinase inhibition (IC < 100 nM) .
- Bioisosteric replacement : Replace pyrazole with isoxazole to improve antitumor activity (e.g., 5z in shows 67% tumor growth inhibition) .
- 3D-QSAR modeling : Aligns molecular descriptors (e.g., logP, polar surface area) with biological data to predict active conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
